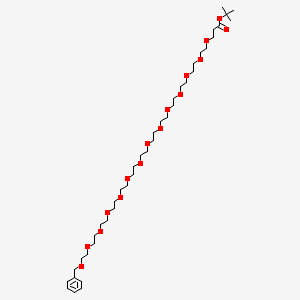

Benzyl-PEG14-t-butyl-ester

Description

BenchChem offers high-quality Benzyl-PEG14-t-butyl-ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-PEG14-t-butyl-ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H72O16 |

|---|---|

Molecular Weight |

809.0 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C40H72O16/c1-40(2,3)56-39(41)9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51-29-30-52-31-32-53-33-34-54-35-36-55-37-38-7-5-4-6-8-38/h4-8H,9-37H2,1-3H3 |

InChI Key |

QQWRCOVBXYCPJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl-PEG14-t-butyl-ester chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG14-t-butyl-ester is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene (B3416737) glycol (PEG) class of linkers, it offers a balance of hydrophilicity, defined length, and versatile chemical handles. This technical guide provides a comprehensive overview of the chemical properties, representative synthesis and analysis protocols, and the functional context of Benzyl-PEG14-t-butyl-ester in drug discovery.

PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, in this case, Benzyl-PEG14-t-butyl-ester, plays a crucial role in optimizing the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

Chemical Properties

The fundamental chemical properties of Benzyl-PEG14-t-butyl-ester are summarized in the table below. This data is essential for its application in chemical synthesis and for understanding its physicochemical behavior.

| Property | Value |

| Chemical Name | Benzyl-PEG14-t-butyl-ester |

| CAS Number | 1393331-50-8 |

| Molecular Formula | C₄₀H₇₂O₁₆ |

| Molecular Weight | 808.99 g/mol |

| Appearance | Expected to be a colorless or pale yellow oil or solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

| Storage Conditions | Store at -20°C for long-term stability. For solutions in DMSO, store at 4°C for up to two weeks or at -80°C for up to six months. |

Role in PROTAC Technology

The Benzyl-PEG14-t-butyl-ester linker serves as a crucial component in the design and synthesis of PROTACs. The benzyl (B1604629) group can function as a stable protecting group or a point of attachment, while the t-butyl ester protects a carboxylic acid functionality. This ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to a ligand for either the target protein or the E3 ligase. The PEG14 chain provides a defined spacer length to facilitate the optimal orientation of the two ends of the PROTAC for efficient ternary complex formation.

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC utilizing a linker such as Benzyl-PEG14-t-butyl-ester is a catalytic cycle that leads to the degradation of the target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Disclaimer: The following protocols are representative methods for the synthesis, purification, and analysis of Benzyl-PEG14-t-butyl-ester and are based on general procedures for similar heterobifunctional PEG linkers. These are intended for illustrative purposes, and optimization may be required for specific experimental conditions.

Representative Synthesis of Benzyl-PEG14-t-butyl-ester

The synthesis of Benzyl-PEG14-t-butyl-ester can be envisioned as a multi-step process involving the sequential modification of a PEG14 diol.

Step 1: Monobenzylation of PEG14 Diol

-

Materials:

-

PEG14 diol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry toluene

-

-

Procedure:

-

Dissolve PEG14 diol (1 equivalent) in anhydrous THF.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add benzyl bromide (1.2 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-benzylated PEG14 alcohol.

-

Step 2: Esterification with t-butyl bromoacetate (B1195939)

-

Materials:

-

Mono-benzylated PEG14 alcohol (from Step 1)

-

Potassium t-butoxide

-

t-butyl bromoacetate

-

Anhydrous toluene

-

-

Procedure:

-

Dissolve the mono-benzylated PEG14 alcohol (1 equivalent) in anhydrous toluene.

-

Add potassium t-butoxide (1.2 equivalents) and stir the mixture for 1 hour at room temperature under an inert atmosphere.

-

Add t-butyl bromoacetate (1.5 equivalents) and stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Benzyl-PEG14-t-butyl-ester.

-

Purification

Purification of Benzyl-PEG14-t-butyl-ester is typically achieved using column chromatography.

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane (B109758) in methanol (B129727) is commonly used. The polarity of the eluent should be optimized based on TLC analysis.

-

Detection: TLC visualization can be performed using a potassium permanganate (B83412) stain, which is effective for PEG compounds.

Analytical Characterization

The structure and purity of the synthesized Benzyl-PEG14-t-butyl-ester should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene (B1212753) protons (~4.5 ppm), the PEG backbone protons (a complex multiplet around 3.6 ppm), and the t-butyl protons (a singlet around 1.4 ppm).

-

¹³C NMR: Expected signals include those for the aromatic carbons, the benzylic carbon, the PEG backbone carbons, the ester carbonyl carbon, and the carbons of the t-butyl group.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+Na]⁺ or [M+K]⁺ adducts should be observed.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC can be used to assess the purity of the final product. A suitable column (e.g., C18) and a gradient of acetonitrile (B52724) in water (often with 0.1% trifluoroacetic acid) would be appropriate. Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer.

-

Application in a PROTAC Synthesis Workflow

Benzyl-PEG14-t-butyl-ester is a versatile building block in a multi-step PROTAC synthesis. The t-butyl ester can be deprotected to a carboxylic acid, which is then activated for coupling to an amine-containing ligand.

Caption: A representative workflow for the synthesis of a PROTAC using Benzyl-PEG14-t-butyl-ester.

Conclusion

Benzyl-PEG14-t-butyl-ester is a valuable heterobifunctional linker for the construction of PROTACs. Its well-defined PEG chain length, coupled with orthogonal protecting groups, allows for the systematic and controlled synthesis of these complex molecules. A thorough understanding of its chemical properties and the availability of robust synthetic and analytical protocols are essential for its effective implementation in drug discovery programs aimed at developing novel protein-degrading therapeutics. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in the rational design and synthesis of next-generation PROTACs.

Technical Guide: Benzyl-PEG14-t-butyl-ester in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG14-t-butyl-ester, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for Benzyl-PEG14-t-butyl-ester is not readily found in public databases, this guide will provide representative data and protocols based on closely related Benzyl-PEG-t-butyl-ester analogs.

Core Concepts and Data Presentation

Benzyl-PEG14-t-butyl-ester is a chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer of 14 ethylene (B1197577) glycol units. This linker is flanked by a benzyl (B1604629) ether on one terminus and a t-butyl ester on the other. These protecting groups allow for the sequential and controlled conjugation of two different molecular entities. The PEG linker itself imparts favorable physicochemical properties, such as increased hydrophilicity and improved pharmacokinetics, to the final conjugate molecule.

The primary application of linkers like Benzyl-PEG14-t-butyl-ester is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's length, flexibility, and chemical nature are critical for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.

Table 1: Representative Physicochemical Properties of a Benzyl-PEG-t-butyl-ester Analog (Benzyl-PEG8-t-butyl-ester)

| Property | Value |

| Molecular Formula | C32H56O10 |

| Molecular Weight | 600.78 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in DMSO, DCM, and DMF |

| Purity (Typical) | ≥95% |

| Storage Conditions | -20°C for long-term storage |

Note: Data presented is for a representative analog, Benzyl-PEG8-t-butyl-ester, as specific data for the PEG14 variant is not widely available.

Experimental Protocols

The utility of Benzyl-PEG14-t-butyl-ester as a linker relies on the selective removal of its protecting groups. The following are detailed, representative protocols for the deprotection of the benzyl and t-butyl ester groups.

Deprotection of the Benzyl Group (Hydrogenolysis)

This procedure yields a free hydroxyl group, which can then be further functionalized.

Materials:

-

Benzyl-PEG14-t-butyl-ester

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Reaction flask

-

Hydrogenation balloon or apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve Benzyl-PEG14-t-butyl-ester in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Introduce hydrogen gas, either from a balloon or a hydrogenation apparatus, and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product, HO-PEG14-t-butyl-ester.

Deprotection of the t-Butyl Ester Group (Acidolysis)

This procedure yields a free carboxylic acid, which is reactive towards amine groups for amide bond formation.

Materials:

-

Benzyl-PEG14-t-butyl-ester or its benzyl-deprotected analog

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Reaction flask

-

Rotary evaporator

Procedure:

-

Dissolve the t-butyl ester-containing compound in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath (0°C).

-

Add TFA dropwise to the solution (typically a 20-50% solution of TFA in DCM).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The crude product, the corresponding carboxylic acid, can be further purified by chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the core concepts of PROTAC synthesis and mechanism of action, where Benzyl-PEG14-t-butyl-ester serves as a crucial linker component.

An In-depth Technical Guide to the Solubility and Stability of Benzyl-PEG14-t-butyl-ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for Benzyl-PEG14-t-butyl-ester is not extensively available in public literature. This guide is therefore constructed based on the well-established chemical properties of its constituent moieties: the benzyl (B1604629) group, the polyethylene (B3416737) glycol (PEG) chain, and the t-butyl ester protecting group. The protocols and data presented herein are representative of the methodologies used to characterize such molecules and provide a framework for empirical determination.

Introduction

Benzyl-PEG14-t-butyl-ester is a bifunctional molecule featuring a polyethylene glycol (PEG) linker. Such molecules are commonly employed in pharmaceutical sciences, particularly in the development of advanced drug delivery systems and novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where they serve as flexible linkers.[1][2] The molecule's structure combines a hydrophobic benzyl group, a hydrophilic PEG14 chain to enhance pharmacokinetic properties, and a t-butyl ester group, which serves as a protecting group for a carboxylic acid.[3][4] Understanding the solubility and stability of this linker is critical for its application in synthesis, formulation, and predicting its behavior in biological systems.

This guide provides a comprehensive overview of the expected solubility and stability profile of Benzyl-PEG14-t-butyl-ester and details the standard experimental protocols required for their determination.

Solubility Profile

The solubility of Benzyl-PEG14-t-butyl-ester is governed by the interplay of its components. The long, hydrophilic PEG14 chain is expected to confer significant aqueous solubility.[5][6][7] The t-butyl ester group can also contribute to improved solubility characteristics.[4][8] Conversely, the benzyl group introduces hydrophobicity, which may temper the overall aqueous solubility. In organic solvents, high solubility is anticipated due to the molecule's overall characteristics.[6][9]

Table 2.1: Representative Solubility Data for Benzyl-PEG14-t-butyl-ester (Note: These are hypothetical values for illustrative purposes.)

| Solvent/Buffer System | Temperature (°C) | Method | Predicted Solubility (µg/mL) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | > 200 |

| Acetate Buffer, pH 5.0 | 25 | Kinetic | > 200 |

| Dimethyl Sulfoxide (DMSO) | 25 | - | > 100,000 |

| Dimethylformamide (DMF) | 25 | - | > 100,000 |

| Dichloromethane (DCM) | 25 | - | > 100,000 |

| Methanol | 25 | - | > 50,000 |

| Acetonitrile | 25 | - | > 50,000 |

Stability Profile

The stability of Benzyl-PEG14-t-butyl-ester is primarily dictated by the chemical lability of the t-butyl ester and the PEG backbone.

-

t-Butyl Ester: This group is characteristically stable under neutral and basic conditions but is designed to be readily cleaved under acidic conditions to unmask the carboxylic acid.[10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will efficiently hydrolyze the ester bond.[11]

-

PEG Backbone: The ether linkages of the PEG chain are generally stable to hydrolysis across a wide pH range.[5] However, they can be susceptible to oxidative degradation, especially in the presence of transition metals and oxygen.[5]

-

Benzyl Group: The benzyl ether linkage to the PEG chain is chemically robust under typical aqueous conditions.

Table 3.1: Representative Stability Data for Benzyl-PEG14-t-butyl-ester after 24h Incubation (Note: These are hypothetical values for illustrative purposes, determined by a stability-indicating HPLC method.)

| Condition | Temperature (°C) | % Parent Compound Remaining | Primary Degradant |

| 0.1 N HCl | 37 | < 5% | Benzyl-PEG14-carboxylic acid |

| PBS, pH 7.4 | 37 | > 98% | Not Applicable |

| 0.1 N NaOH | 37 | > 95% | Not Applicable |

| 3% H₂O₂ | 25 | ~90% | Oxidized PEG species |

| Ambient Light | 25 | > 99% | Not Applicable |

Experimental Protocols

This protocol determines the solubility of a compound when transitioning from a concentrated organic stock solution to an aqueous buffer, mimicking conditions in many biological assays.[12][13]

Materials:

-

Benzyl-PEG14-t-butyl-ester

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipette

-

Plate shaker/incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Benzyl-PEG14-t-butyl-ester in 100% DMSO.[14]

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate.[14]

-

Aqueous Dilution: Add 198 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[15]

-

Measurement (Nephelometry): Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed above the background is the kinetic solubility limit.[15]

-

Alternative Measurement (UV/Vis): Alternatively, after incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λ-max. Quantify the concentration against a standard curve prepared in a solvent system where the compound is fully soluble (e.g., 50:50 acetonitrile:water).[14][15]

This protocol uses a stability-indicating HPLC method to assess the degradation of the compound under various stress conditions.[16][17][18]

Materials:

-

Benzyl-PEG14-t-butyl-ester

-

HPLC system with UV or Charged Aerosol Detector (CAD)[19]

-

C18 HPLC column (e.g., 150 x 4.6 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Solutions for stress testing: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

-

Temperature-controlled incubator, photostability chamber

Procedure:

-

Method Development: Develop a gradient HPLC method that separates the parent compound from potential degradation products (e.g., the hydrolyzed carboxylic acid). A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes.[20]

-

Sample Preparation: Prepare solutions of Benzyl-PEG14-t-butyl-ester (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the compound solution with 0.1 N HCl and incubate at 37°C.

-

Base Hydrolysis: Mix the compound solution with 0.1 N NaOH and incubate at 37°C.

-

Oxidation: Mix the compound solution with 3% H₂O₂ and keep at room temperature.[18]

-

Thermal: Incubate the solid compound and a solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Neutralize the acid and base samples before injection. Dilute all samples into the initial mobile phase.

-

HPLC Analysis: Inject the samples onto the HPLC system.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the t=0 sample. Identify major degradants by comparing retention times with standards or by using LC-MS.[19]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A flowchart of the kinetic solubility assay protocol.

Caption: A flowchart of the forced degradation stability study.

References

- 1. Benzyl-PEG14-t-butyl-ester_TargetMol [targetmol.com]

- 2. Benzyl-PEG14-t-butyl-ester | PROTAC连接子 | MCE [medchemexpress.cn]

- 3. thieme-connect.com [thieme-connect.com]

- 4. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. labinsights.nl [labinsights.nl]

- 8. vectorlabs.com [vectorlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. enamine.net [enamine.net]

- 16. web.vscht.cz [web.vscht.cz]

- 17. ijtsrd.com [ijtsrd.com]

- 18. scispace.com [scispace.com]

- 19. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

Unraveling the Core: An In-depth Technical Guide to Heterobifunctional PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era in therapeutic development, offering the ability to eliminate disease-causing proteins rather than simply inhibiting them.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[4][5] This technical guide provides a comprehensive overview of heterobifunctional PROTAC linkers, detailing their design, synthesis, and evaluation.

The Pivotal Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4] The linker plays a crucial role in this process by influencing the stability and conformation of this ternary complex.[6][7] Its length, chemical composition, and attachment points to the two ligands must be meticulously optimized for each specific POI and E3 ligase pair.[2][8]

The linker's properties also significantly impact the physicochemical characteristics of the entire PROTAC molecule.[5] Given that PROTACs are often large molecules that violate traditional drug-like property guidelines like Lipinski's "rule of five," the linker can be engineered to enhance solubility, cell permeability, and metabolic stability.[4][9]

The PROTAC Signaling Pathway and Mechanism of Action

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be visualized as a catalytic cycle.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified into two main categories: flexible and rigid.[4] More recently, "smart" or functional linkers have also been developed.[4]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.[4]

-

Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point for linker design.[4] They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[4] However, they can contribute to high lipophilicity, potentially leading to poor solubility and off-target effects.[4]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used and can improve the solubility of PROTACs.[1][10] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing hydrophilicity.[1] While beneficial for solubility, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.[1] However, the flexibility of PEG linkers can allow them to adopt folded conformations that shield the polar surface area, creating a more compact structure that can more easily traverse the cell membrane.[1]

Rigid Linkers

Rigid linkers provide more conformational restriction, which can be advantageous in certain contexts.[10]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[4][10] This can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4] Triazoles are also metabolically stable.[10]

-

Cycloalkane and Heterocyclic Scaffolds: Incorporating structures like piperazine, piperidine, or cyclohexane (B81311) introduces rigidity and can also enhance water solubility and metabolic stability.[10]

Functional Linkers

Recent advancements have led to the development of linkers with specific functionalities.[2]

-

Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, allow for spatiotemporal control of PROTAC activity using light.[]

-

Clickable Linkers: These incorporate reactive handles, such as alkynes or azides, that facilitate the rapid synthesis of PROTAC libraries using click chemistry.[2][]

Linker Design and Optimization Strategies

The design of an effective PROTAC linker is a multi-parameter optimization process.[] A logical workflow for linker selection and optimization is crucial for successful PROTAC development.

Caption: A rational workflow for PROTAC linker selection and optimization.

Quantitative Impact of Linker Properties

The following tables summarize the impact of linker modifications on PROTAC performance, with a focus on the well-characterized target BRD4.

Table 1: Impact of Linker Length on BRD4 Degradation

| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | PEG | 12 | 50 | >90 |

| PROTAC B | PEG | 16 | 15 | >95 |

| PROTAC C | PEG | 20 | 80 | >90 |

Note: Data is illustrative and compiled from general findings in the field. Specific values can vary significantly based on the specific ligands and cell line used.

Table 2: Impact of Linker Composition on BRD4 Degradation

| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |

| PROTAC D | Alkyl Chain | 25 | >95 |

| PROTAC E | PEG Chain | 15 | >95 |

| PROTAC F | Rigid Piperazine | 10 | >98 |

Note: Data is illustrative and compiled from general findings in the field. Specific values can vary significantly based on the specific ligands and cell line used.

Experimental Protocols for Linker Evaluation

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To quantitatively measure the binding affinity and kinetics of the ternary complex formation.

Methodology:

-

Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.

-

Analyte Injection: Inject the target protein (POI) alone to measure its binding to the E3 ligase (negative control).

-

PROTAC and POI Co-injection: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[8]

-

Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) for the ternary complex.

Cellular Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of the target protein in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Caption: A standard workflow for a Western Blot experiment to assess PROTAC efficacy.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its ability to cross cell membranes.[13]

Methodology:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[13]

-

Donor and Acceptor Plates: The PROTAC is added to the donor wells of the filter plate. The filter plate is then placed on an acceptor plate containing buffer.

-

Incubation: The plate assembly is incubated for a set period (e.g., 4-18 hours) to allow the PROTAC to diffuse from the donor to the acceptor compartment.

-

Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

The Role of "Click Chemistry" in PROTAC Synthesis

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid synthesis of PROTAC libraries.[14][] This approach involves synthesizing two sets of building blocks: one containing the POI ligand with an alkyne or azide (B81097) handle, and the other containing the E3 ligase ligand with the complementary reactive group, attached via a linker.[] These building blocks can then be "clicked" together in a high-throughput manner to generate a diverse library of PROTACs with varying linker lengths and compositions.[14] This strategy significantly accelerates the optimization of the linker, a critical step in PROTAC development.[16]

Future Directions and Conclusion

The field of PROTACs is rapidly evolving, with a growing appreciation for the critical role of the linker.[5] Future research will likely focus on the development of novel linker chemistries to further improve the drug-like properties of PROTACs.[2] Additionally, advances in computational modeling and structural biology will provide a deeper understanding of the structure and dynamics of ternary complexes, enabling a more rational, structure-guided approach to linker design.[5][17] By moving beyond the traditional "trial and error" method, researchers will be better equipped to design the next generation of PROTACs with superior potency, selectivity, and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. chempep.com [chempep.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 13. benchchem.com [benchchem.com]

- 14. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 17. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

role of PEG linkers in PROTAC design

An In-depth Technical Guide on the Core Role of PEG Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional chimera, comprising a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique physicochemical properties that address key challenges in developing these novel therapeutics.[3][4][5]

This technical guide provides a comprehensive overview of the multifaceted . It details their impact on the physicochemical and biological properties of PROTACs, summarizes quantitative data from the literature, provides detailed experimental protocols for key assays, and presents visual diagrams of critical pathways and workflows to aid in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous combination of hydrophilicity and conformational flexibility.[1] These characteristics are instrumental in overcoming the inherent challenges associated with PROTACs, which are often large (beyond the Rule of 5), complex molecules with a tendency towards poor solubility and low cell permeability.[6][7]

Enhancing Aqueous Solubility

A primary challenge in PROTAC development is their frequently poor aqueous solubility, stemming from their high molecular weight and lipophilicity. PEG linkers are a well-established strategy to mitigate this issue.[4][5] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, creating a dynamic hydration shell that sequesters hydrophobic regions of the molecule and improves compatibility with physiological environments.[8][] This enhancement in solubility is crucial for both in vitro assays and in vivo applications, preventing aggregation and ensuring that the PROTAC remains in solution to engage its targets.[10][11]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity imparted by PEGylation can hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG chains offers a compensatory advantage.[6] Compared to more rigid alkyl linkers, PEG linkers have a higher propensity to adopt folded or collapsed conformations.[12] This intramolecular folding can shield the PROTAC's polar surface area, creating a more compact, transiently lipophilic structure that is more amenable to traversing the cell membrane—a phenomenon sometimes referred to as the "chameleon effect".[13] However, an excessive number of PEG units can negatively impact permeability, necessitating empirical optimization for each PROTAC system.[6]

Optimizing Ternary Complex Formation

The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[14][15] The linker plays a pivotal role in orchestrating this interaction.[3] The length and flexibility of the PEG linker are critical parameters that dictate the relative orientation and proximity of the POI and E3 ligase.[14]

-

Linker Length: An optimal linker length is essential. A linker that is too short may introduce steric hindrance, preventing the formation of a stable complex.[3][15] Conversely, a linker that is too long can lead to an entropic penalty upon binding and may not effectively bring the two proteins into a productive orientation for ubiquitination.[13][14]

-

Flexibility: The conformational flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a favorable protein-protein interface within the ternary complex.[16][17] This adaptability can be particularly advantageous when dealing with challenging targets or when the optimal binding geometry is unknown.

The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[14][18] Systematic variation of the PEG linker length is, therefore, a fundamental strategy in PROTAC optimization.[16]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the significant impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical and Permeability Properties of VHL-based PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |

|---|---|---|---|---|---|---|

| MZ1 | 4x PEG units | 936.5 | 4.1 | 213.6 | 0.6 | [19] |

| PROTAC 8 | 3x PEG units | 892.4 | 3.6 | 201.3 | 0.03 | [19] |

| PROTAC 9 | 2x PEG units | 848.4 | 3.1 | 189.0 | 0.006 |[19] |

Table 2: Impact of PEG Linker Length on Degradation Efficacy of BRD4-Targeting PROTACs

| PROTAC | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

|---|---|---|---|---|---|---|

| Compound A | CRBN | 2x PEG units | >5000 | <20 | H661 | [16] |

| Compound B | CRBN | 4x PEG units | <500 | >80 | H661 | [16] |

| Compound C | CRBN | 5x PEG units | <500 | >90 | H661 | [16] |

| Compound D | VHL | 2x PEG units | ~10 | >95 | HeLa | [16] |

| Compound E | VHL | 3x PEG units | ~30 | >95 | HeLa | [16] |

| Compound F | VHL | 4x PEG units | ~100 | >90 | HeLa |[16] |

Table 3: Impact of Linker Length (Alkyl/Ether) on Degradation of TBK1

| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

|---|---|---|---|---|

| Alkyl/Ether | < 12 | No degradation | - | [2][16] |

| Alkyl/Ether | 12 | Sub-micromolar | >90 | [16] |

| Alkyl/Ether | 21 | 3 | 96 | [2][16] |

| Alkyl/Ether | 29 | 292 | 76 |[2][16] |

Note: Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line and context-dependent.

Diagrams of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol for Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer over time.

-

Preparation of Stock Solution: Prepare a 10-20 mM stock solution of the PROTAC in 100% anhydrous DMSO.[10]

-

Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well filter plate.

-

Compound Addition: Add 2 µL of the PROTAC DMSO stock solution to the PBS in the wells to initiate precipitation. This results in a final concentration of 100-200 µM with 1% DMSO.

-

Incubation: Seal the plate and incubate at room temperature on a plate shaker for 1.5 to 2 hours to allow the solution to reach equilibrium.

-

Filtration: Filter the solutions through the filter plate into a clean 96-well UV-transparent collection plate by centrifugation.

-

Quantification: Determine the concentration of the solubilized PROTAC in the filtrate using a standard curve, typically analyzed by LC-MS/MS or UV-Vis spectroscopy.[7]

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.[13][20]

-

Membrane Coating: Pipette 5 µL of a 1% lecithin (B1663433) in dodecane (B42187) solution into each well of the donor filter plate (e.g., Millipore MultiScreen-IP). Allow the lipid to impregnate the filter for 5 minutes.[21]

-

Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

-

Prepare Donor Plate: Prepare the PROTAC solutions at a final concentration (e.g., 100 µM) in PBS. Add 150-200 µL of the PROTAC solution to each well of the lipid-coated donor plate.

-

Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

-

Incubation: Incubate the assembled plate sandwich at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[21]

-

Analysis: After incubation, determine the PROTAC concentration in both the donor and acceptor wells using LC-MS/MS.

-

Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using the formula: Pₑ = [C] * (-ln(1 - [drug]acceptor / [drug]equilibrium)) Where C is a constant related to the volume and area of the wells.[20] Compounds with Pₑ > 1.5 x 10⁻⁶ cm/s are often classified as having high permeability.[20]

Protocol for Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This biophysical technique measures the kinetics and affinity of binary and ternary complex formation in real-time.[6][22]

-

Chip Preparation: Immobilize the purified, tagged E3 ligase (e.g., His-tagged VHL-ElonginB-ElonginC complex) onto a suitable sensor chip (e.g., NTA or CM5 chip) according to the manufacturer's protocol.[22]

-

Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

-

Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the second binary KD.

-

Ternary Complex Formation: To measure the ternary complex, inject a solution containing a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.[23]

-

Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.

-

Cooperativity Calculation: Cooperativity (α) is a measure of how the binding of one partner influences the binding of the other. It is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary).[6] An α value > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

Protocol for PROTAC-Mediated Degradation by Western Blot

This is the most common method to quantify the reduction of a target protein in cells following PROTAC treatment.[24][25]

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10,000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[15][26]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15][25]

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[24]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[24][25]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24]

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

-

Detection and Analysis: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[24]

Conclusion

PEG linkers are indispensable and versatile tools in the design of effective PROTACs. They provide a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry and stability of the ternary complex required for efficient protein degradation. The historical "trial and error" approach to linker design is steadily being superseded by more rational, structure-guided strategies, aided by advances in structural biology and computational modeling. A systematic approach to PROTAC design, involving the synthesis and evaluation of a series of compounds with varied PEG linker lengths, is essential for identifying degraders with superior potency, selectivity, and drug-like properties. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. PAMPA | Evotec [evotec.com]

- 21. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 22. o2hdiscovery.co [o2hdiscovery.co]

- 23. aragen.com [aragen.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. academic.oup.com [academic.oup.com]

A Technical Guide to Benzyl-PEG14-t-butyl-ester for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG14-t-butyl-ester, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Benzyl-PEG14-t-butyl-ester is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantageous properties for PROTAC design. The PEG chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the final PROTAC molecule. The benzyl (B1604629) and t-butyl ester terminal groups serve as orthogonal protecting groups, allowing for sequential and controlled conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand.

Supplier and Availability

Benzyl-PEG14-t-butyl-ester and analogous PEG-based linkers are available from a variety of chemical suppliers specializing in reagents for drug discovery and life sciences research. The availability can range from in-stock to custom synthesis depending on the supplier and the specific PEG length required. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name | Product Number | Purity | Molecular Weight | CAS Number | Storage | Availability |

| DC Chemicals | Benzyl-PEG14-t-butyl-ester | DC44281 | Not Specified | 808.99 | Not Specified | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | In Stock |

| MedchemExpress | Benzyl-PEG14-t-butyl-ester | HY-131119 | Not Specified | Not Specified | Not Specified | Not Specified | In Stock |

| TargetMol | Benzyl-PEG14-t-butyl-ester | T9P8K7 | Not Specified | Not Specified | Not Specified | Not Specified | In Stock |

| Leyan Reagents | Benzyl-PEG14-t-butyl-ester | Not Specified | 98% | Not Specified | Not Specified | Not Specified | In Stock |

| BroadPharm | Benzyloxy carbonyl-PEG12-t-butyl ester | BP-41378 | 98% | 793 | Not Specified | -20°C | In Stock |

| MedKoo Biosciences | Benzyl-PEG17-t-butyl ester | 123904 | >95% | 941.16 | Not Specified | Not Specified | Custom Synthesis |

Note: Data is compiled from publicly available information from the respective suppliers. For the most current and detailed specifications, please refer to the supplier's website.

Experimental Protocols

The synthesis of a PROTAC using Benzyl-PEG14-t-butyl-ester typically involves a multi-step process that includes the deprotection of the terminal functional groups and subsequent coupling reactions with the warhead and the E3 ligase ligand. The choice of reaction conditions will depend on the specific chemical functionalities present on the binding moieties.

Deprotection of Benzyl and t-Butyl Ester Groups

The benzyl and t-butyl ester groups are common protecting groups in organic synthesis and can be selectively removed under different conditions.

-

Benzyl Group Deprotection: The benzyl group is typically removed by hydrogenolysis. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This method is generally mild and efficient.

-

t-Butyl Ester Deprotection: The t-butyl ester is labile under acidic conditions. Treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) effectively cleaves the t-butyl group to reveal the carboxylic acid.[1]

Representative Experimental Workflow for PROTAC Synthesis

The following is a generalized workflow for the synthesis of a PROTAC utilizing a benzyl-PEG-t-butyl-ester linker. This workflow assumes the warhead contains a nucleophilic group (e.g., an amine) and the E3 ligase ligand has a functional group suitable for amide bond formation.

Key Experimental Methodologies

1. Amide Bond Formation:

A common method for conjugating the linker to the warhead or E3 ligase ligand is through the formation of a stable amide bond. This reaction typically involves activating the carboxylic acid group of one component before reacting it with the amine group of the other.

-

Reagents:

-

Carboxylic Acid Component: (e.g., HOOC-PEG14-t-butyl-ester or E3 Ligase Ligand-COOH)

-

Amine Component: (e.g., Warhead-NH2)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine.

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM.

-

-

General Protocol:

-

Dissolve the carboxylic acid component in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling reagent (e.g., HATU, ~1.2 equivalents) and the base (e.g., DIPEA, ~2-3 equivalents).

-

Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

-

Add the amine component (~1.0-1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress using an appropriate analytical technique such as LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography).

-

Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent, followed by washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude product is then purified, commonly by flash column chromatography on silica (B1680970) gel.

-

2. Click Chemistry:

For a more modular and efficient approach, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed. This requires that the linker and the binding moieties are functionalized with terminal alkyne and azide (B81097) groups.

-

Reagents:

-

Alkyne Component: (e.g., Warhead-Alkyne)

-

Azide Component: (e.g., N3-PEG14-t-butyl-ester)

-

Copper(I) Source: Copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate (B8700270), or a pre-formed Cu(I) catalyst.

-

Solvent: A mixture of solvents such as t-BuOH/water or DMF.

-

-

General Protocol:

-

Dissolve the alkyne and azide components in the chosen solvent system.

-

Add the sodium ascorbate solution, followed by the copper(II) sulfate solution to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, the product is isolated and purified, often through chromatography.

-

Signaling Pathways and Logical Relationships

The overarching goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process involves hijacking the cellular ubiquitin-proteasome pathway.

References

Cleavage of the t-Butyl Ester from Benzyl-PEG14-t-butyl-ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the cleavage of the t-butyl ester protecting group from Benzyl-PEG14-t-butyl-ester to yield the corresponding carboxylic acid, Benzyl-PEG14-acid. This deprotection is a critical step in various bioconjugation and drug delivery applications where the terminal carboxylic acid is required for subsequent coupling reactions.

Introduction

The t-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis, valued for its stability in neutral and basic conditions.[1][2] Its removal is typically achieved under acidic conditions, a process that is both efficient and high-yielding.[3] For polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG14-t-butyl-ester, the cleavage of the t-butyl ester is a common final step before conjugation to proteins, peptides, or other molecules of interest.[4] The resulting free carboxylic acid can then be activated for amide bond formation.[5]

This guide details the most common method for t-butyl ester cleavage—acid-catalyzed hydrolysis with trifluoroacetic acid (TFA)—including the reaction mechanism, experimental protocols, and considerations for achieving high purity and yield.

Reaction Mechanism: Acid-Catalyzed Cleavage

The cleavage of a t-butyl ester with a strong acid like trifluoroacetic acid (TFA) proceeds through an acid-catalyzed elimination mechanism.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA.[1][6] This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[2][3] The t-butyl cation can then be deprotonated to form isobutylene, a volatile gas, or it can react with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate.[3][7] The use of excess TFA ensures the reaction proceeds to completion.[3]

Caption: Acid-catalyzed cleavage mechanism of t-butyl ester.

Quantitative Data

The cleavage of t-butyl esters using trifluoroacetic acid is generally a high-yielding reaction.[3] While specific data for Benzyl-PEG14-t-butyl-ester is not extensively published in comparative tables, the following table summarizes typical reaction parameters and expected outcomes based on general procedures for similar substrates.

| Parameter | Value | Reference |

| Reagent | Trifluoroacetic Acid (TFA) | [2][3] |

| Solvent | Dichloromethane (B109758) (DCM) | [3][8] |

| TFA Concentration | 20-50% (v/v) in DCM | [8] |

| Reaction Temperature | Room Temperature (20-25°C) | [3][8] |

| Reaction Time | 1-5 hours | [3][8] |

| Expected Yield | >90% | [9][10] |

| Purity | High, after purification | [8] |

Experimental Protocols

Protocol 1: Cleavage of Benzyl-PEG14-t-butyl-ester using TFA/DCM

This protocol describes a standard procedure for the deprotection of the t-butyl ester using a solution of trifluoroacetic acid in dichloromethane.

Materials:

-

Benzyl-PEG14-t-butyl-ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether or petroleum ether (for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Nitrogen or argon supply

Procedure:

-

Dissolve Benzyl-PEG14-t-butyl-ester in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. A typical concentration is 0.1-0.5 M.

-

To the stirred solution, add trifluoroacetic acid. A common mixture is a 1:1 ratio of DCM to TFA, or a 20-50% solution of TFA in DCM.[8]

-

Stir the reaction mixture at room temperature for 1-5 hours.[3][8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3][8]

-

The crude product, Benzyl-PEG14-acid, can be purified by precipitation. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether).[3]

-

Induce precipitation of the product by adding a non-polar solvent such as petroleum ether or hexane, and continue stirring.[3]

-

Collect the precipitated product by filtration or centrifugation, wash with the non-polar solvent, and dry under vacuum.

Caption: Experimental workflow for t-butyl ester cleavage.

Protocol 2: Selective Cleavage using Zinc Bromide (for substrates with other acid-labile groups)

For molecules containing other acid-sensitive protecting groups (e.g., Boc), a milder Lewis acid such as zinc bromide (ZnBr₂) can be used for selective cleavage of the t-butyl ester.[2][11]

Materials:

-

Benzyl-PEG14-t-butyl-ester

-

Zinc bromide (ZnBr₂), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Water

-

Ethyl acetate (B1210297) (or other suitable extraction solvent)

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve Benzyl-PEG14-t-butyl-ester in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add anhydrous zinc bromide to the solution (typically 1.5-3 equivalents).

-

Stir the suspension at room temperature. The reaction time can be significantly longer than with TFA, often up to 24 hours.[2]

-

Monitor the reaction by TLC or LC-MS.[2]

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

Considerations and Best Practices

-

Anhydrous Conditions: For reactions in dichloromethane, it is advisable to use an anhydrous solvent to prevent side reactions.

-

Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the introduction of moisture, especially for sensitive substrates.

-

Scavengers: In peptide synthesis, scavengers are sometimes added to the TFA deprotection mixture to trap the t-butyl cations and prevent side reactions with sensitive amino acid residues like tryptophan and methionine.[7] For a simple PEG linker, this is generally not required.

-

Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The cleavage of the t-butyl ester from Benzyl-PEG14-t-butyl-ester is a straightforward and high-yielding transformation that is crucial for the utility of this PEG linker in bioconjugation. The use of trifluoroacetic acid in dichloromethane at room temperature is the most common and efficient method. By following the detailed protocols and considering the best practices outlined in this guide, researchers can reliably deprotect this and similar molecules to obtain the desired carboxylic acid for their downstream applications.

References

- 1. Acids - Wordpress [reagents.acsgcipr.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ligand Conjugation using Benzyl-PEG14-t-butyl-ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can enhance solubility, reduce immunogenicity, and prolong circulation half-life[1][2]. The Benzyl-PEG14-t-butyl-ester is a heterobifunctional linker, offering two distinct functionalities that can be orthogonally deprotected and conjugated to a ligand or other molecules of interest. This application note provides a detailed protocol for the stepwise conjugation of a ligand to this PEG linker, leveraging its benzyl (B1604629) ether and t-butyl ester protecting groups.

The general strategy involves the selective deprotection of either the t-butyl ester to reveal a carboxylic acid or the benzyl ether to yield a hydroxyl group, followed by conjugation to a suitable functional group on the ligand. The remaining protected terminus can then be deprotected and conjugated to a second molecule, enabling the creation of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs)[3][4].

Chemical Structure and Properties

-

Name: Benzyl-PEG14-t-butyl-ester

-

Functionality: Heterobifunctional linker with a benzyl-protected hydroxyl group and a t-butyl-protected carboxylic acid group. The PEG14 spacer enhances solubility and provides appropriate spatial orientation for conjugated molecules.

Experimental Protocols

This protocol outlines a two-stage conjugation process. The first stage involves the deprotection of the t-butyl ester and subsequent conjugation of a ligand to the resulting carboxylic acid. The second stage describes the deprotection of the benzyl ether and conjugation to the hydroxyl group. The choice of which terminus to deprotect and react first will depend on the specific chemistry of the ligand and the desired final conjugate structure.

Part 1: Deprotection of the t-butyl Ester and Conjugation to an Amine-Containing Ligand

This protocol is suitable for ligands bearing a primary or secondary amine that can form a stable amide bond with the carboxylic acid of the PEG linker.

Materials:

-

Benzyl-PEG14-t-butyl-ester

-

Amine-containing ligand

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]

-

N-Hydroxysuccinimide (NHS)[5]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon gas supply

-

Analytical and preparative HPLC system

-

Mass spectrometer (e.g., ESI-MS)

-

NMR spectrometer

Protocol:

-

Deprotection of the t-butyl Ester:

-

Dissolve Benzyl-PEG14-t-butyl-ester in a minimal amount of DCM.

-

Add an excess of TFA (e.g., 50% v/v solution in DCM). The reaction is typically rapid, and the t-butyl carbocation formed is scavenged by the TFA, forming isobutylene[7].

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the complete removal of the t-butyl group.

-

Remove the TFA and DCM under reduced pressure (roto-evaporation). The resulting product is Benzyl-PEG14-acid.

-

-

Activation of the Carboxylic Acid:

-

Dissolve the dried Benzyl-PEG14-acid in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of NHS and 1.2 equivalents of DCC or EDC.

-

Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature for 4-6 hours to form the NHS-ester intermediate. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

-

-

Conjugation to the Amine-Containing Ligand:

-

In a separate vial, dissolve the amine-containing ligand in anhydrous DMF or DMSO. If the ligand is a salt (e.g., HCl or TFA salt), add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to neutralize the salt and facilitate the reaction.

-

Add the activated Benzyl-PEG14-NHS ester solution to the ligand solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

-

-

Purification of the Conjugate:

-

If DCC was used, filter the reaction mixture to remove the DCU precipitate.

-

Purify the crude conjugate using preparative reverse-phase HPLC (RP-HPLC)[]. The choice of column and gradient will depend on the properties of the ligand.

-

Collect the fractions containing the desired product and confirm the identity and purity by analytical LC-MS.

-

Lyophilize the pure fractions to obtain the final conjugate (Benzyl-PEG14-Ligand).

-

Part 2: Deprotection of the Benzyl Ether and Conjugation to a Second Molecule

This protocol is for the deprotection of the benzyl ether to reveal a hydroxyl group, which can then be further functionalized.

Materials:

-

Benzyl-PEG14-Ligand conjugate (from Part 1)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas supply or a hydrogen transfer reagent like ammonium (B1175870) formate (B1220265)

-

Methanol (B129727) or Ethanol

-

Filtration apparatus (e.g., Celite pad)

-

Reagents for subsequent conjugation to the hydroxyl group (e.g., activating agents for a carboxylic acid-containing molecule)

Protocol:

-

Deprotection of the Benzyl Ether:

-

Dissolve the Benzyl-PEG14-Ligand conjugate in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-16 hours. Alternatively, a hydrogen transfer reagent like ammonium formate can be used.

-

Monitor the reaction by LC-MS to confirm the complete cleavage of the benzyl group[9].

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected conjugate (HO-PEG14-Ligand).

-

-

Conjugation to the Hydroxyl Group:

-

The resulting hydroxyl group can be reacted with a variety of functional groups. For example, it can be coupled to a carboxylic acid-containing molecule using a suitable activating agent. The specific protocol will depend on the nature of the second molecule to be conjugated.

-

Data Presentation

Table 1: Summary of Reaction Conditions and Analytical Data

| Step | Reaction | Key Reagents | Solvent | Typical Time | Monitoring | Expected Mass Change (Da) |

| 1a | t-butyl ester deprotection | TFA, DCM | DCM | 1-2 h | LC-MS, TLC | -56.1 |

| 1b | Carboxylic acid activation | EDC/DCC, NHS | DMF/DMSO | 4-6 h | LC-MS | +97.0 |

| 1c | Amide bond formation | Amine-ligand, TEA | DMF/DMSO | Overnight | LC-MS | Varies (mass of ligand - 18.0) |

| 2a | Benzyl ether deprotection | Pd/C, H₂ | Methanol | 4-16 h | LC-MS | -90.1 |

Characterization of Conjugates

-

Mass Spectrometry (MS): ESI-MS is a crucial tool to confirm the molecular weight of the intermediates and the final conjugate, verifying the success of each reaction step[10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate and to verify the removal of the protecting groups. The characteristic signals of the t-butyl (around 1.4 ppm) and benzyl (around 7.3 ppm) groups should disappear after deprotection[11][12][13][14].

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final conjugate.

Visualization of Experimental Workflow

Caption: Workflow for the two-step conjugation of a ligand using Benzyl-PEG14-t-butyl-ester.

Signaling Pathway/Logical Relationship Diagram

Caption: Orthogonal deprotection and conjugation strategy for Benzyl-PEG14-t-butyl-ester.

References

- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 2. Protocol for Protein PEGylation [jenkemusa.com]

- 3. Benzyl-PEG14-t-butyl-ester_TargetMol [targetmol.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 6. broadpharm.com [broadpharm.com]

- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. enovatia.com [enovatia.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Collection - NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - ACS Omega - Figshare [acs.figshare.com]

Application Notes and Protocols: Benzyl-PEG14-t-butyl-ester in VHL-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[1]